![molecular formula C23H32O2 B2973073 4-[4-(Nonyloxy)phenethyl]benzenol CAS No. 133763-98-1](/img/structure/B2973073.png)
4-[4-(Nonyloxy)phenethyl]benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(Nonyloxy)phenethyl]benzenol” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “this compound” are mentioned in some resources , but the specific values are not provided.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research by Chen et al. (2020) explored the structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups in phenolic acids. The study highlighted how different functional groups on the benzene ring influence antioxidant activities, providing insights into designing phenolic compounds with enhanced antioxidant properties. This research suggests that derivatives like 4-[4-(Nonyloxy)phenethyl]benzenol could be tailored for specific antioxidant applications in pharmaceuticals and food preservatives (Chen et al., 2020).
Environmental Contaminant Degradation
Gabriel et al. (2005) identified a novel metabolic pathway for the degradation of 4-Nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram. This study's findings on microbial degradation pathways could guide the development of bioremediation strategies using structurally similar compounds to this compound, targeting persistent organic pollutants in the environment (Gabriel et al., 2005).
Catalytic Hydroxylation
Several studies have focused on the catalytic hydroxylation of benzene to phenol, highlighting the potential of using bimetallic catalysts and environmentally friendly oxidants. For example, Jiang et al. (2013) discussed the use of molecular sieves and hydrogen peroxide for direct hydroxylation, suggesting that modifications to phenolic compounds could improve catalytic efficiency in chemical synthesis, including the potential modification of compounds like this compound for such applications (Jiang et al., 2013).
Photocatalysis
Chen et al. (2009) demonstrated the Fe-g-C3N4-catalyzed oxidation of benzene to phenol using hydrogen peroxide and visible light, introducing a bioinspired iron-based catalyst. This study indicates the potential of integrating this compound and similar compounds in photocatalytic systems for sustainable chemical synthesis, leveraging the properties of these compounds to facilitate reactions under mild conditions (Chen et al., 2009).
Adsorption and Removal of Environmental Pollutants
Ku and Lee (2000) investigated the adsorption of phenols from aqueous solutions by Amberlite XAD-4, demonstrating the effectiveness of certain resins in removing phenolic compounds from water. Research in this area could explore the use of this compound as an adsorbate or as a basis for designing new adsorbents for water treatment applications (Ku & Lee, 2000).
Eigenschaften
IUPAC Name |
4-[2-(4-nonoxyphenyl)ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-19-25-23-17-13-21(14-18-23)10-9-20-11-15-22(24)16-12-20/h11-18,24H,2-10,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNVWFWUZQTUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

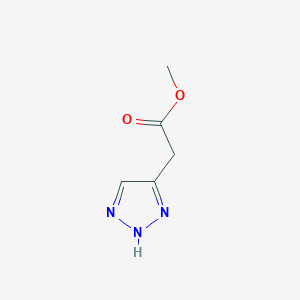
![rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride](/img/structure/B2972992.png)
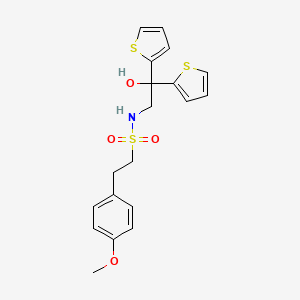
![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)
![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)
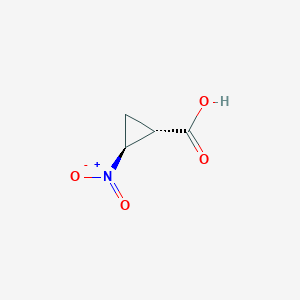

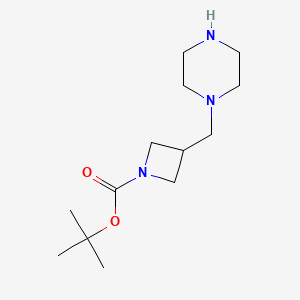
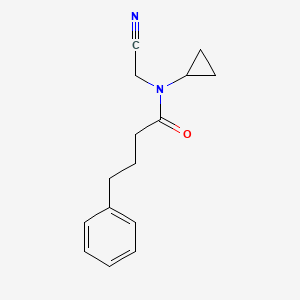
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)